Dunnione

NQO1 Redox Cycling Mechanism of Action

Procure Dunnione to ensure experimental fidelity in NQO1-pathway studies. Unlike generic para-naphthoquinones (e.g., menadione), Dunnione's unique ortho-quinone configuration and fused dihydrofuran ring enforce strict NQO1 substrate specificity for accurate NAD+ modulation, ROS-mediated cytotoxicity (A549 IC50 6.1 µM), and broad-spectrum antifungal benchmarking. Validate target engagement using NQO1 inhibitors or knockout models. Ensure your research is chemically and mechanistically precise.

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
CAS No. 521-49-3
Cat. No. B1347561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDunnione
CAS521-49-3
Synonymsdunnione
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCC1C(C2=C(O1)C3=CC=CC=C3C(=O)C2=O)(C)C
InChIInChI=1S/C15H14O3/c1-8-15(2,3)11-13(17)12(16)9-6-4-5-7-10(9)14(11)18-8/h4-8H,1-3H3
InChIKeyWGENOABUKBFVAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dunnione (CAS 521-49-3) for Scientific Procurement: NQO1 Substrate and Antifungal Naphthoquinone


Dunnione (CAS 521-49-3) is a naturally occurring ortho-naphthoquinone isolated primarily from Streptocarpus dunnii [1]. As a member of the furanonaphthoquinone class, its core structure comprises a 1,2-naphthoquinone fused to a dihydrofuran ring. Unlike simple 1,4-naphthoquinones (e.g., menadione), dunnione's ortho-quinone configuration confers specific recognition as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1), enabling redox cycling and cellular NAD+ modulation [2]. This distinct structural and mechanistic profile underpins its quantifiable differentiation in antifungal, anticancer, and cytoprotective research applications.

Procurement Risk Analysis: Why In-Class Naphthoquinone Substitution for Dunnione Fails


Direct substitution of dunnione with other commercially available naphthoquinones (e.g., menadione, β-lapachone, lawsone) is scientifically unsound due to fundamental differences in quinone regiochemistry and enzymatic processing. Dunnione is an ortho-quinone specifically recognized and reduced by NQO1, triggering a distinct redox cycle that increases the NAD+/NADH ratio [1]. In contrast, the para-quinone menadione (Vitamin K3) exhibits divergent metabolic handling and toxicity profiles, while β-lapachone, though also an NQO1 substrate, demonstrates different catalytic efficiency and downstream signaling outcomes [2]. The presence of the fused dihydrofuran ring in dunnione imposes steric and electronic constraints that govern its binding pose within the NQO1 active site—a feature absent in linear analogs [3]. Consequently, generic in-class substitution invalidates experimental replication and compromises comparative biological interpretation.

Dunnione Product-Specific Quantitative Differentiation: Evidence Against Comparators


NQO1-Mediated Mode of Action: Redox Cycling vs. Mitochondrial Complex III Inhibition

Dunnione exerts antifungal activity exclusively through initiation of redox cycling, a mechanism dependent on its ortho-quinone structure. This stands in stark contrast to its biochemical precursor, BTG 505, which exhibits both insecticidal and fungicidal activity via direct inhibition of mitochondrial Complex III (ubiquinol-cytochrome c oxidoreductase) [1]. This mechanistic divergence provides a clean, target-specific probe for NQO1-mediated redox studies, free from confounding mitochondrial inhibition.

NQO1 Redox Cycling Mechanism of Action

Broad-Spectrum Antifungal Efficacy: Dunnione vs. Established Fungicide Carbendazim

In both in vitro and in vivo preventative antifungal assays, dunnione demonstrated activity comparable to the long-established commercial fungicide carbendazim [1]. Against a panel of ten agriculturally relevant plant fungi, dunnione exhibited in vitro MIC values ranging from 5-20 mg/L and in vivo EC50 values (in infected wheat and barley plants) from 2-20 mg/L . This establishes dunnione as a potent natural product fungicide benchmark, with efficacy matching a synthetic industry standard.

Antifungal Agricultural Fungicide Efficacy Comparison

Cytotoxicity Profile: Dunnione IC50 in A549 Lung Carcinoma vs. T. cruzi Selectivity

Dunnione exhibits potent, quantifiable cytotoxicity across distinct therapeutic areas. It reduces the growth of Trypanosoma cruzi epimastigotes with an IC50 of 4.01 µM, demonstrating antiparasitic potential . In an oncology context, dunnione induces cell death in A549 human lung carcinoma cells with an IC50 of 6.1 µM, an effect mediated through NQO1-dependent ROS production [1]. These two values provide a comparative potency benchmark for researchers evaluating dunnione against parasitic or cancer cell lines.

Cytotoxicity Anticancer Antiparasitic

In Vivo NAD+ Modulation: Dunnione Requires Functional NQO1 for Protective Effects

Dunnione's capacity to increase intracellular NAD+ levels and confer protection against chemotherapy-induced injury is strictly dependent on the presence of functional NQO1. In a mouse model of adriamycin-induced cardiomyopathy, dunnione (20 mg/kg/day oral) elevated the cellular NAD+/NADH ratio and restored SIRT1 activity in wild-type mice, thereby attenuating cardiac dysfunction. Critically, this protective effect was completely absent in NQO1 knockout (NQO1-/-) mice [1]. This genetic knockout validation confirms NQO1 as the essential, non-redundant mediator of dunnione's in vivo NAD+-boosting activity.

NAD+ Metabolism NQO1 In Vivo Pharmacology

Validated Application Scenarios for Dunnione Procurement in Research and Industry


NQO1-Dependent NAD+ Metabolism and Cytoprotection Research

Dunnione is a critical reagent for studies investigating NQO1-mediated NAD+ modulation and its downstream protective effects. Its strict dependence on functional NQO1, validated in knockout mouse models, makes it ideal for differentiating NQO1-dependent from NQO1-independent pathways in chemotherapy-induced organ injury (e.g., cardiotoxicity, nephrotoxicity, ototoxicity) [1]. Researchers should use dunnione in conjunction with NQO1 inhibitors (e.g., dicoumarol) or NQO1-/- models to confirm target specificity [2].

Agricultural Fungicide Discovery and Benchmarking

In agrochemical research, dunnione serves as a natural product benchmark for broad-spectrum antifungal activity. Its in vitro and in planta efficacy, comparable to the commercial fungicide carbendazim, positions it as a valuable positive control in screening assays and as a lead structure for developing novel, redox-based fungicides [3]. Procurement of dunnione enables direct potency comparisons against a well-characterized industry standard.

Anticancer Research Targeting NQO1-Overexpressing Tumors

Given that NQO1 is overexpressed in several solid tumors (e.g., non-small cell lung cancer, pancreatic cancer), dunnione is a valuable tool for investigating NQO1-directed anticancer strategies. Its NQO1-dependent cytotoxicity in A549 lung carcinoma cells (IC50 = 6.1 µM) provides a quantifiable baseline for evaluating novel NQO1 substrates or for studying mechanisms of ROS-mediated cell death in NQO1-high cancer models [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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